molecular formula C30H34F2N4O3 B12792412 Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R*,R*))- CAS No. 134450-39-8

Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R*,R*))-

Cat. No.: B12792412
CAS No.: 134450-39-8
M. Wt: 536.6 g/mol
InChI Key: AWRHPLDWFNPOAL-UIOOFZCWSA-N
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Description

Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R*,R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butanamide backbone with multiple functional groups, including difluoro, oxo, phenyl, and pyridinylmethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- typically involves multi-step organic reactions. The process may include:

    Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid derivatives with appropriate amines.

    Introduction of the difluoro and oxo groups: These functional groups can be introduced via fluorination and oxidation reactions.

    Attachment of the phenyl and phenylmethyl groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the pyridinylmethyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Butanamide derivatives: Other butanamide derivatives with different functional groups may have similar chemical properties but distinct biological activities.

    Fluorinated compounds: Compounds with fluorine atoms often exhibit unique reactivity and stability, making them valuable in various applications.

    Pyridine-containing compounds: Pyridine derivatives are commonly used in pharmaceuticals and agrochemicals due to their versatile reactivity.

Uniqueness

The uniqueness of Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

134450-39-8

Molecular Formula

C30H34F2N4O3

Molecular Weight

536.6 g/mol

IUPAC Name

(2S)-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(pyridin-2-ylmethylcarbamoylamino)butanamide

InChI

InChI=1S/C30H34F2N4O3/c1-21(2)26(36-29(39)34-20-24-15-9-10-18-33-24)28(38)35-25(19-23-13-7-4-8-14-23)27(37)30(31,32)17-16-22-11-5-3-6-12-22/h3-15,18,21,25-26H,16-17,19-20H2,1-2H3,(H,35,38)(H2,34,36,39)/t25-,26-/m0/s1

InChI Key

AWRHPLDWFNPOAL-UIOOFZCWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)NCC3=CC=CC=N3

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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